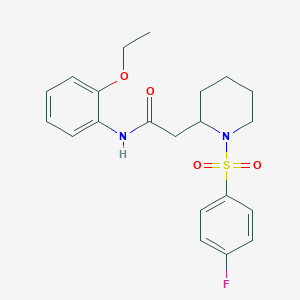
3-(2-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromophenyl group, a thiophenyl-pyridinyl moiety, and a propanamide backbone, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide typically involves multi-step organic synthesis. One common route includes the following steps:
Coupling Reaction: The thiophen-3-yl group is coupled with the pyridin-4-yl moiety using a palladium-catalyzed cross-coupling reaction.
Amidation: The final step involves the formation of the propanamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(2-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like methoxy or tert-butyl groups.
科学的研究の応用
3-(2-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 3-(2-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide involves its interaction with specific molecular targets. The bromophenyl group may facilitate binding to certain enzymes or receptors, while the thiophenyl-pyridinyl moiety can interact with nucleic acids or proteins. The propanamide backbone provides stability and enhances the compound’s overall bioavailability.
類似化合物との比較
Similar Compounds
3-(2-chlorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide: Similar structure but with a chlorine atom instead of bromine.
3-(2-fluorophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide: Contains a fluorine atom in place of bromine.
3-(2-iodophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide: Features an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 3-(2-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)propanamide imparts unique reactivity and binding properties compared to its chlorine, fluorine, and iodine analogs. This makes it particularly valuable in specific chemical reactions and biological applications.
特性
IUPAC Name |
3-(2-bromophenyl)-N-[(2-thiophen-3-ylpyridin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2OS/c20-17-4-2-1-3-15(17)5-6-19(23)22-12-14-7-9-21-18(11-14)16-8-10-24-13-16/h1-4,7-11,13H,5-6,12H2,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIYGEYRYHVRDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCC(=O)NCC2=CC(=NC=C2)C3=CSC=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2378855.png)

![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-[(2-methyl-1,3-oxazol-4-yl)methyl]azetidin-3-amine](/img/structure/B2378858.png)
![2-(3-methoxybenzyl)-4-(p-tolyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2378860.png)
![2-{[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2378861.png)

![N-(5-methyl-1,2-oxazol-3-yl)-2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B2378864.png)


![4-(prop-2-yn-1-yl)-N-[2-(propan-2-yl)-2H-indazol-5-yl]piperazine-1-carboxamide](/img/structure/B2378867.png)
![[(1-Cyanocyclohexyl)carbamoyl]methyl oxolane-2-carboxylate](/img/structure/B2378869.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-phenylpropanamide](/img/structure/B2378871.png)

